Ethyl beta-D-fructofuranoside

Overview

Description

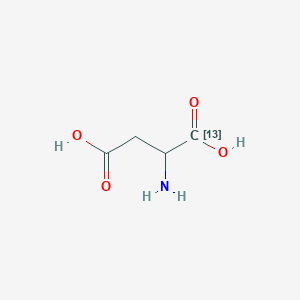

Ethyl beta-D-fructofuranoside is a natural product found in Clerodendrum mandarinorum and Brachystemma calycinum . It has a molecular formula of C8H16O6 .

Molecular Structure Analysis

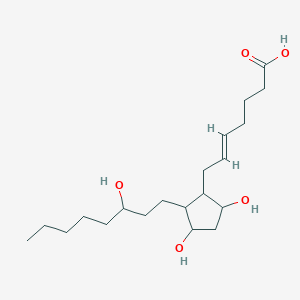

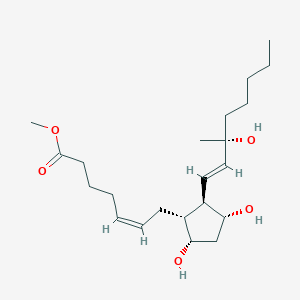

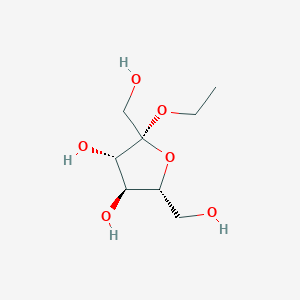

The molecular weight of Ethyl beta-D-fructofuranoside is 208.21 g/mol . The IUPAC name is (2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol . The InChI is InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 .Physical And Chemical Properties Analysis

The computed properties of Ethyl beta-D-fructofuranoside include a molecular weight of 208.21 g/mol, XLogP3 of -1.2, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 4 .Scientific Research Applications

- Ethyl beta-D-fructofuranoside exhibits potential health benefits due to its structural similarity to sucrose. Researchers have investigated its effects on blood sugar regulation, metabolism, and gut health. Some studies suggest it may act as a prebiotic, promoting the growth of beneficial gut bacteria .

Biological Activity and Health Benefits

These applications highlight the versatility of Ethyl beta-D-fructofuranoside in both scientific research and practical industries. Keep in mind that ongoing studies may uncover additional uses and benefits. If you need further details or have any specific questions, feel free to ask .

Mechanism of Action

Target of Action

Ethyl beta-D-fructofuranoside is a type of organic compound that is used in biochemical experiments and research . The primary targets of Ethyl beta-D-fructofuranoside are organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids . These targets are functionalized by the enzymatic fructosylation of Ethyl beta-D-fructofuranoside .

Mode of Action

This is achieved through the enzymatic fructosylation of organic acceptors . The enzymes used for this process belong to the glycoside hydrolase (GH) families 32 and 68, which use sucrose as a donor substrate . The reaction is catalyzed by the β-fructosidase produced by C. fusiformis W1 in the periplasmic space .

Biochemical Pathways

The biochemical pathways affected by Ethyl beta-D-fructofuranoside involve the fructosylation of organic compounds . This process leads to the production of new glycoconjugates that have improved physical-chemical and bioactive properties like solubility, stability, bioavailability, and bioactivity .

Pharmacokinetics

The pharmacokinetics of Ethyl beta-D-fructofuranoside is characterized by its solubility in water and many organic solvents, such as methanol and ethanol . This property impacts its bioavailability, making it readily absorbable in the body. Long-term excessive intake may lead to weight gain and increased blood sugar .

Result of Action

The molecular and cellular effects of Ethyl beta-D-fructofuranoside’s action are primarily seen in its anti-tumor cells migration effects . By interacting with its targets, Ethyl beta-D-fructofuranoside can produce new molecules with improved bioactive properties, potentially enhancing their therapeutic effects .

Action Environment

The action, efficacy, and stability of Ethyl beta-D-fructofuranoside can be influenced by environmental factors. For instance, the enzymatic reactions catalyzed by Ethyl beta-D-fructofuranoside can usually be performed in water, consuming less energy and generating less waste . Exposure to fire sources and high-temperature environments should be avoided, as well as contact with oxidizing agents .

properties

IUPAC Name |

(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQFKZUGBOQKLW-OOJXKGFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Hansenula polymorpha in the production of Ethyl Beta-D-Fructofuranoside?

A1: The paper "Use of the yeast Hansenula polymorpha (Pichia angusta) to remove contaminating sugars from ethyl beta-D-fructofuranoside produced during sucrose ethanolysis catalysed by invertase" [] focuses on a specific challenge in Ethyl Beta-D-Fructofuranoside production. The synthesis process, involving sucrose ethanolysis catalyzed by invertase, results in a mixture containing unwanted sugars alongside the desired Ethyl Beta-D-Fructofuranoside. This paper investigates the use of the yeast Hansenula polymorpha (also known as Pichia angusta) to selectively consume these contaminating sugars, offering a potential purification method. This approach highlights the importance of finding efficient and cost-effective ways to isolate and purify Ethyl Beta-D-Fructofuranoside from complex reaction mixtures.

Q2: Is there any information available regarding the production of Ethyl Beta-D-Fructofuranoside from sources other than sucrose?

A2: Yes, the paper "ETHYL BETA-D-FRUCTOFURANOSIDE FROM WHEAT GERM" [] explores an alternative approach for producing Ethyl Beta-D-Fructofuranoside. This research focuses on utilizing wheat germ as a starting material, suggesting the presence of enzymes or pathways within wheat germ capable of synthesizing this compound. This finding opens up avenues for investigating diverse biological sources and enzymatic processes for Ethyl Beta-D-Fructofuranoside production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.